molecular formula C18H17NO6 B5868884 5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one

5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one

Cat. No.: B5868884
M. Wt: 343.3 g/mol
InChI Key: NFWIFECWFBOFCT-UHFFFAOYSA-N
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Description

5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a nitrobenzyl ether, and a chromen-4-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Nitrobenzyl Ether: The nitrobenzyl ether moiety can be introduced through an etherification reaction, where the hydroxy group reacts with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyl ether can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium carbonate in acetone.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-4-one core but lacking the nitrobenzyl ether and hydroxy group.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant, which also contains a chromen-4-one core.

Uniqueness

5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-4-one derivatives. Its combination of hydroxy, nitrobenzyl ether, and chromen-4-one functionalities makes it a versatile compound for various applications.

Properties

IUPAC Name

5-hydroxy-2,2-dimethyl-7-[(4-nitrophenyl)methoxy]-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-18(2)9-15(21)17-14(20)7-13(8-16(17)25-18)24-10-11-3-5-12(6-4-11)19(22)23/h3-8,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWIFECWFBOFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC3=CC=C(C=C3)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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